3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(10-11-23-20(27)16-8-4-5-9-17(16)21(23)28)22-14-12-19(26)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYBAPIUWNPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One possible route includes:
Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine.
Formation of Pyrrolidinone Moiety: This involves the reaction of a suitable amine with succinic anhydride.
Coupling Reaction: The final step involves coupling the isoindolinone and pyrrolidinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone or pyrrolidinone rings.
Substitution: The aromatic ring in the isoindolinone moiety may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are typically used.
Substitution: Electrophilic substitution may involve reagents like Br₂, Cl₂, or nitrating mixtures.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action for compounds like 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The isoindolinone and pyrrolidinone moieties might mimic natural substrates or inhibitors, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
Key Observations :
- Bioactivity : Compound 39 () demonstrates superior antioxidant activity (1.37× ascorbic acid) due to the electron-donating 4-methoxyphenyl group, which enhances radical scavenging.
- Synthetic Complexity : Compounds like 2c and 59 (–8) require multi-step palladium-catalyzed reactions, with yields ranging from 35% to 85%. Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl in 59) reduces yields.
- Structural Diversity: The 1,3-dioxoisoindolinyl group is versatile, allowing substitution with aryl (e.g., m-tolyl in 2c), heteroaryl (quinolinyl in 2c), or protected phenolic groups (59).
Physicochemical Properties
- Melting Points : Analogs with rigid aromatic systems (e.g., 7c–7f in ) exhibit higher melting points (134–178°C) due to enhanced crystallinity.
- Solubility : Polar substituents (e.g., methoxy in 2c) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyldimethylsilyl in 59) favor organic solvents.
Spectroscopic Characterization
- NMR Trends : The 1,3-dioxoisoindolin-2-yl moiety consistently shows aromatic proton signals at δ 7.6–8.0 ppm (–7). Propanamide NH protons appear as broad singlets near δ 6.5–7.0 ppm .
- HRMS Validation : All analogs in –8 display HRMS data matching theoretical values (e.g., 2c: m/z 465.1686 [M+] vs. calc. 465.1681) .
Biological Activity
The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a dioxoisoindoline moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 318.36 g/mol. The structural representation is as follows:
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the dioxoisoindoline structure. For instance:
- A study demonstrated that derivatives related to dioxoisoindolines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against various bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Dioxoisoindoline Derivative A | S. aureus | 625 |
| Dioxoisoindoline Derivative B | E. coli | 1250 |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in vitro against several cancer cell lines:
- Breast Cancer Cells (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.
- Lung Cancer Cells (A549) : The IC50 was found to be around 20 µM, indicating moderate effectiveness.
- Cervical Cancer Cells (HeLa) : Higher sensitivity was noted with an IC50 of about 10 µM.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of isoindoline derivatives, including our target compound. The study reported that these derivatives showed promising results in both antibacterial and anticancer assays, reinforcing the potential therapeutic applications of isoindoline-based compounds .
Study Summary:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide?
- Answer : The compound can be synthesized via palladium-catalyzed C–H functionalization and amidation reactions, as demonstrated in structurally analogous compounds (e.g., GP2 method in ). Key steps include:
- Coupling reactions : Use Pd(OAc)₂ or PdCl₂ as catalysts with ligands like PPh₃.
- Purification : Silica gel chromatography (e.g., petroleum ether/dichloromethane/ethyl acetate gradients) to isolate intermediates and final products .
- Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios of aryl halides to amide precursors.
Q. How is the structural integrity of this compound validated?
- Answer : Multimodal analytical techniques are critical:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm proton environments and carbon frameworks. For example, aromatic protons in the 1,3-dioxoisoindolin-2-yl group appear at δ 7.66–7.87 ppm (¹H NMR) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. calculated [M⁺] values with <2 ppm error) .
- Elemental analysis : Verify purity (>95%) and elemental composition .
Q. What safety protocols are recommended for handling this compound?
- Answer : Based on analogs (e.g., ):
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer : Stereoselectivity is achieved via:
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., quinolin-8-yl amines in ).
- Catalytic systems : Palladium with chiral ligands (e.g., BINAP) to enforce enantiomeric excess (>90% ee) .
- Reaction monitoring : Chiral HPLC or circular dichroism to track stereochemical fidelity .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Answer : Discrepancies (e.g., unexpected coupling constants or shifts) require:
- Cross-validation : Compare experimental NMR data with DFT-predicted spectra (e.g., Gaussian software).
- X-ray crystallography : Resolve ambiguous configurations (e.g., SHELXL refinement in ) .
- Isotopic labeling : ¹⁵N or ¹³C labeling to trace bond connectivity in complex cases .
Q. What computational methods predict the compound’s biological interactions?
- Answer :
- Molecular docking : Simulate binding to targets (e.g., COX enzymes) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrrolidinone) with bioactivity data .
Q. How is X-ray crystallography applied to confirm conformational details?
- Answer :
- Crystal growth : Use vapor diffusion (e.g., ethyl acetate/hexane mixtures) to obtain single crystals.
- Data collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL ( ) for anisotropic displacement parameters and hydrogen bonding networks .
Q. What strategies improve solubility and stability in biological assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the dioxoisoindolinyl group.
- Lyophilization : Stabilize the compound in solid-state for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
